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Compound of Interest

Compound Name:
N,N-bis(1H-indol-4-

ylmethyl)acetamide

Cat. No.: B243521 Get Quote

A guide for researchers and drug development professionals on the therapeutic potential of

N,N-bis(1H-indol-4-ylmethyl)acetamide and its structural analogs.

Disclaimer: As of the latest literature review, no specific therapeutic or toxicological data for

N,N-bis(1H-indol-4-ylmethyl)acetamide is publicly available. This guide provides a

comparative assessment of structurally related indole acetamide and bis-indole derivatives to

infer the potential therapeutic landscape and toxicological considerations for this class of

compounds.

Introduction
Indole-containing compounds are a significant class of heterocyclic molecules with a wide

range of biological activities, making them privileged scaffolds in drug discovery. The acetamide

moiety is also a common feature in many pharmaceuticals, contributing to their

pharmacokinetic and pharmacodynamic properties. The target molecule, N,N-bis(1H-indol-4-
ylmethyl)acetamide, combines these features, suggesting potential for biological activity. This

guide compares the therapeutic and toxicological profiles of several related indole acetamide

derivatives that have been investigated for anticancer, antihyperglycemic, and anti-HIV

applications.
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The therapeutic potential of indole acetamide derivatives is diverse, with different structural

modifications leading to distinct biological activities. Below is a comparison of the in vitro

efficacy of representative compounds in three different therapeutic areas.

Anticancer Activity: Tubulin Polymerization Inhibition
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

have been identified as potent inhibitors of tubulin polymerization, a key mechanism for

inducing cancer cell death.[1][2]

Table 1: In Vitro Anticancer Activity of Indole Acetamide Derivatives[1]

Compound HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM) HT-29 IC₅₀ (µM)

7d 0.52 0.34 0.86

7c 1.32 1.05 2.11

7f 2.58 1.89 3.45

7i 5.23 4.16 6.68

Colchicine 0.03 0.02 0.04

IC₅₀: The half-maximal inhibitory concentration.

Antihyperglycemic Activity: α-Amylase Inhibition
Indole-3-acetamide derivatives have been synthesized and evaluated for their potential to

manage hyperglycemia by inhibiting α-amylase, an enzyme involved in carbohydrate digestion.

[3][4]

Table 2: In Vitro α-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives[3]
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Compound α-Amylase IC₅₀ (µM)

15 1.09 ± 0.11

21 1.76 ± 0.2

20 2.14 ± 0.08

19 2.28 ± 0.08

Acarbose (Standard) 0.92 ± 0.4

IC₅₀: The half-maximal inhibitory concentration.

Anti-HIV Activity: Tat-Mediated Transcription Inhibition
Certain acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have shown potent inhibitory

effects on HIV-1 infectivity by targeting Tat-mediated viral transcription.[5][6]

Table 3: In Vitro Anti-HIV Activity of Indole-Oxadiazole-Acetamide Derivatives[5]

Compound EC₅₀ (µM)

9 0.17

13 0.24

EC₅₀: The half-maximal effective concentration.

Toxicological Profile of Related Indole Compounds
While specific toxicity data for N,N-bis(1H-indol-4-ylmethyl)acetamide is unavailable, studies

on other indole-containing compounds provide insights into potential toxicities. A sub-chronic

toxicity study of an indole alkaloids extract from Alstonia scholaris leaves was conducted in

beagle dogs.[7]

Table 4: Sub-chronic Toxicity of Indole Alkaloids Extract in Beagle Dogs[7]
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Parameter Result

No-Observed-Adverse-Effect-Level (NOAEL) 120 mg/kg.bw

Observed Adverse Effects at Higher Doses Emesis and drooling

Experimental Protocols
Synthesis of Indole-3-Acetamide Derivatives[3]

Indole-3-acetic acid (1 mmol) and 1,1-carbonyldiimidazole (CDI, 1 equivalent) are stirred in

acetonitrile containing a catalytic amount of pyridine for 45 minutes at room temperature.

The respective substituted aniline is added to the reaction mixture.

The mixture is stirred for 2-24 hours and monitored by Thin Layer Chromatography (TLC).

The product is obtained by extraction with dichloromethane and washed with hexane.

In Vitro Tubulin Polymerization Inhibition Assay[8]
A fluorescence-based assay is performed using a tubulin polymerization assay kit.

The reaction mixture contains 2 mg/mL porcine brain tubulin, 2 mM MgCl₂, 0.5 mM EGTA, 1

mM GTP, and 15% glycerol.

A 96-well plate is incubated with the test inhibitor (5 µL) at various concentrations for 1

minute at 37°C.

The tubulin reaction mix (50 µL) is added to each well.

The increase in fluorescence is monitored immediately with excitation at 355 nm and

emission at 460 nm.

In Vitro α-Amylase Inhibition Assay[9][10]
A mixture of the test compound (250 µL at various concentrations) and 20 mM sodium

phosphate buffer (pH 6.9) containing α-amylase solution (0.5 mg/mL) is prepared.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b243521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mixture is pre-incubated at 25°C for 10 minutes.

A 1% starch solution in the same buffer (250 µL) is added and incubated for another 10

minutes at 25°C.

The reaction is stopped by adding dinitrosalicylic acid reagent (500 µL).

The tube is incubated in a boiling water bath for 5 minutes and then cooled.

The reaction mixture is diluted with distilled water, and the absorbance is measured at 540

nm.

HIV-1 Tat-Mediated Transcription Inhibition Assay[11]
[12]

A cell-based assay using a reporter gene (e.g., luciferase) under the control of the HIV-1

Long Terminal Repeat (LTR) is established.

Cells are co-transfected with an LTR-luciferase plasmid and a Tat-expressing plasmid.

The transfected cells are treated with various concentrations of the test compounds.

After a suitable incubation period, cell lysates are prepared, and luciferase activity is

measured to determine the extent of inhibition of Tat-mediated transcription.

Sub-chronic Toxicity Study in Beagle Dogs[7][13]
Beagle dogs are divided into control and treatment groups.

The test substance (e.g., indole alkaloids extract) is administered orally at different dose

levels (e.g., 20, 60, and 120 mg/kg body weight) for a period of 13 weeks.

A 4-week recovery period follows the treatment period.

Parameters monitored include clinical signs, body weight, food consumption, hematology,

clinical chemistry, urinalysis, and fecal analysis.
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At the end of the study, a complete necropsy is performed, and organ weights and

histopathology are evaluated.
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Caption: Synthetic pathway for Indole-3-acetamide derivatives.
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Caption: Mechanism of action for tubulin polymerization inhibitors.
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Caption: Experimental workflow for the α-amylase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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